SK-7041

Beschreibung

Eigenschaften

CAS-Nummer |

617690-98-9 |

|---|---|

Molekularformel |

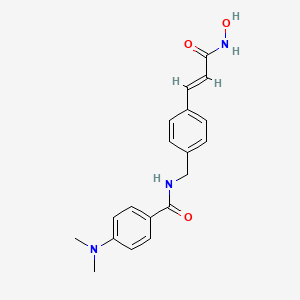

C19H21N3O3 |

Molekulargewicht |

339.4 g/mol |

IUPAC-Name |

4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide |

InChI |

InChI=1S/C19H21N3O3/c1-22(2)17-10-8-16(9-11-17)19(24)20-13-15-5-3-14(4-6-15)7-12-18(23)21-25/h3-12,25H,13H2,1-2H3,(H,20,24)(H,21,23)/b12-7+ |

InChI-Schlüssel |

WWMASNYTEATYTC-KPKJPENVSA-N |

Isomerische SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)/C=C/C(=O)NO |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C=CC(=O)NO |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SK-7041; SK 7041; SK 7041; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ATSP-7041 (SK-7041)

Introduction

ATSP-7041, also referred to as SK-7041 in some contexts, is a potent, cell-permeable, stapled α-helical peptide that functions as a dual inhibitor of murine double minute 2 (MDM2) and MDMX.[1][2][3] These two proteins are key negative regulators of the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 and MDMX are overexpressed, leading to the suppression of p53's tumor-suppressive functions.[1][3] ATSP-7041 is designed to disrupt the protein-protein interaction between p53 and both MDM2 and MDMX, thereby reactivating the p53 signaling pathway and inducing cancer cell death.[2][3] This document provides a detailed overview of the mechanism of action of ATSP-7041, including its molecular interactions, cellular effects, and relevant experimental data.

Core Mechanism of Action: Reactivation of the p53 Tumor Suppressor Pathway

The primary mechanism of action of ATSP-7041 is the restoration of p53 function by inhibiting its negative regulators, MDM2 and MDMX.[3] In normal cells, p53 is kept at low levels by MDM2, which acts as a ubiquitin ligase, targeting p53 for proteasomal degradation. MDMX also binds to p53 and inhibits its transcriptional activity. ATSP-7041 mimics the α-helical structure of the p53 transactivation domain, allowing it to bind with high affinity to the p53-binding pocket of both MDM2 and MDMX.[3] This competitive binding displaces p53 from its inhibitors, leading to the stabilization and accumulation of p53 in the cell nucleus.[2] The elevated levels of active p53 then transcriptionally activate a cascade of downstream target genes involved in cell cycle arrest, apoptosis, and DNA repair, ultimately leading to the suppression of tumor growth.[2][3]

Signaling Pathway of ATSP-7041

Caption: Signaling pathway of ATSP-7041-mediated p53 reactivation.

Quantitative Data

Table 1: Binding Affinities of ATSP-7041

| Target | Binding Affinity (KD) |

| MDM2 | 0.91 nM |

| MDMX | 2.31 nM |

Data from Biacore binding studies.[3]

Table 2: Cellular Activity of ATSP-7041

| Cell Line | Assay | Result |

| SJSA-1 | Cell Viability | Submicromolar activity in the presence of serum |

| MCF-7 | Co-immunoprecipitation | Dose-dependent decrease in p53-MDM2 and p53-MDMX association at 10 µM |

Data from in vitro cancer cell line studies.[3]

Experimental Protocols

Co-Immunoprecipitation for p53-MDM2/MDMX Interaction

-

Cell Culture: MCF-7 cells were cultured in standard conditions.

-

Treatment: Cells were incubated with 10 µM ATSP-7041 or a vehicle control (DMSO) for 4 hours.

-

Lysis: Cells were lysed, and protein concentrations were determined.

-

Immunoprecipitation: Cell lysates were incubated with anti-MDMX or anti-p53 antibodies overnight to pull down protein complexes.

-

Western Blotting: The immunoprecipitated complexes were resolved by SDS-PAGE and transferred to a membrane. The levels of p53, MDM2, and MDMX were determined by Western blotting with specific antibodies.[3]

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for co-immunoprecipitation to assess p53-MDM2/MDMX binding.

Additional Mechanistic Insights

Interaction with Drug Transporters

Recent studies have shown that ATSP-7041 interacts with certain drug transporters, which could have implications for its pharmacokinetic profile and potential drug-drug interactions.

-

OATP1B1 Substrate and Inhibitor: ATSP-7041 has been identified as a substrate and a potent inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1).[1][4] This transporter is involved in the hepatic uptake of many drugs. The inhibitory effect of ATSP-7041 on OATP1B1 is long-lasting.[1]

-

Inhibition of Other Transporters: In vitro screening has also demonstrated that ATSP-7041 can inhibit the activity of OATP1B3, P-glycoprotein (P-gp), and breast cancer resistance protein (BCRP).[1]

Pharmacokinetics and Metabolism

-

Cellular Penetration: ATSP-7041 is designed for efficient cellular membrane penetration to reach its intracellular targets.[1]

-

Metabolism: The peptide has shown negligible metabolism in human liver S9 fractions, suggesting good metabolic stability.[4]

Conclusion

ATSP-7041 (this compound) is a promising therapeutic agent that reactivates the p53 tumor suppressor pathway by dually inhibiting MDM2 and MDMX. Its mechanism of action is well-defined, involving competitive binding to these negative regulators, leading to p53 stabilization and the induction of apoptosis and cell cycle arrest in cancer cells with wild-type p53.[2][3] The high binding affinity and potent cellular activity of ATSP-7041 underscore its potential as a targeted cancer therapy.[3] Further research into its interactions with drug transporters will be crucial for its clinical development.[1]

In a different context, the designation this compound has been associated with a histone deacetylase (HDAC) inhibitor that was shown to inactivate the JAK/STAT signaling pathway in acute myeloid leukemia (AML) cells.[5] This compound was reported to down-regulate the expression of p-STAT-3, p-STAT-5, and p-Erk.[5] However, the majority of recent and detailed scientific literature refers to ATSP-7041 as the stapled peptide dual inhibitor of MDM2/MDMX.

References

- 1. Identification of the Stapled α-Helical Peptide ATSP-7041 as a Substrate and Strong Inhibitor of OATP1B1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic validation of a clinical lead stapled peptide that reactivates p53 by dual HDM2 and HDMX targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

SK-7041: A Technical Guide to its HDAC1/HDAC2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SK-7041, a synthetic hybrid histone deacetylase (HDAC) inhibitor. The document focuses on the compound's selectivity for HDAC1 and HDAC2, presenting available quantitative data, detailing experimental methodologies, and illustrating key concepts through signaling pathway and workflow diagrams.

Core Concepts: HDACs and their Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. In various cancers, the dysregulation of HDAC activity contributes to tumor growth and proliferation. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.

This compound is a novel synthetic HDAC inhibitor, developed as a hybrid molecule combining structural features of trichostatin A and MS-275.[1] It has demonstrated potent antiproliferative effects in various cancer cell lines through the induction of apoptosis and cell cycle arrest.[1][2]

Quantitative Data: this compound's Selectivity Profile

This compound exhibits preferential inhibitory activity against Class I HDACs, specifically HDAC1 and HDAC2. While a precise, side-by-side comparison of IC50 values across all HDAC isoforms from a single study is not publicly available, the existing literature provides a clear indication of its selectivity.

| Target | IC50 (nM) | Selectivity Notes | Reference |

| HDAC (General) | 172 | General inhibitory concentration against HDAC activity. | [3] |

| HDAC1 | Inhibited | Preferentially inhibited over other HDAC isoforms. | [4][5] |

| HDAC2 | Inhibited | Preferentially inhibited over other HDAC isoforms. | [4][5] |

| HDAC3 | No Effect | Demonstrated no inhibitory effect in studies on gastric carcinoma cell lines. | [5] |

| HDAC4 | No Effect | Demonstrated no inhibitory effect in studies on gastric carcinoma cell lines. | [5] |

| HDAC5 | No Effect | Demonstrated no inhibitory effect in studies on gastric carcinoma cell lines. | [5] |

| HDAC6 | No Effect | Demonstrated no inhibitory effect in studies on gastric carcinoma cell lines. | [5] |

Experimental Protocols

The selectivity and efficacy of this compound have been determined through a series of in vitro and cellular assays. Below are detailed methodologies for key experiments cited in the literature.

In Vitro HDAC Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on HDAC enzyme activity.

Objective: To determine the concentration of this compound required to inhibit 50% of HDAC enzyme activity (IC50).

Materials:

-

Nuclear extracts from cancer cell lines (e.g., SNU-16 human gastric carcinoma cells) as a source of HDAC enzymes.

-

Fluorescently labeled HDAC substrate (e.g., Fluor de Lys-SIRT2, a commercially available substrate).

-

This compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution containing a protease to cleave the deacetylated substrate.

-

96-well microplates.

-

Fluorometric plate reader.

Procedure:

-

Enzyme Preparation: Prepare nuclear extracts from the chosen cell line, which will serve as the source of HDAC enzymes.

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the nuclear extract, the fluorescent HDAC substrate, and the various concentrations of this compound. Include a control with no inhibitor (vehicle only).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-60 minutes) to allow the enzymatic reaction to proceed.

-

Development: Add the developer solution to each well. This solution contains a protease that will cleave the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometric plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence signal is proportional to the HDAC activity. Plot the percentage of HDAC activity against the logarithm of the this compound concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This assay is used to confirm that this compound can enter cells and inhibit intracellular HDAC activity, leading to an increase in histone acetylation.

Objective: To visualize the accumulation of acetylated histones in cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., human lung or breast cancer cells).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (as a loading control).

-

Secondary antibodies conjugated to a detectable enzyme (e.g., HRP-conjugated anti-rabbit IgG).

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blotting membranes and transfer apparatus.

-

Chemiluminescent substrate.

-

Imaging system for western blot detection.

Procedure:

-

Cell Culture and Treatment: Plate the cancer cells and allow them to adhere. Treat the cells with various concentrations of this compound for different time points.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against acetylated histones and total histones overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

-

Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: The intensity of the bands corresponding to acetylated histones will indicate the level of HDAC inhibition by this compound.

Visualizations: Signaling Pathways and Workflows

HDAC Signaling Pathway and this compound Inhibition

Caption: HDAC1/2 signaling and this compound's inhibitory mechanism.

Experimental Workflow for this compound Selectivity Profiling

Caption: Workflow for determining this compound HDAC isoform selectivity.

Conclusion

This compound is a potent HDAC inhibitor with clear selectivity for the class I enzymes HDAC1 and HDAC2. This selectivity is a key characteristic that may contribute to its anticancer activity while potentially minimizing off-target effects associated with pan-HDAC inhibitors. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other novel HDAC inhibitors. The provided diagrams offer a visual representation of its mechanism of action and the experimental approach to defining its selectivity, serving as valuable tools for researchers in the field of drug development. Further studies providing a comprehensive quantitative analysis of IC50 values across all HDAC isoforms are warranted to fully elucidate the selectivity profile of this compound.

References

- 1. This compound, a new histone deacetylase inhibitor, induces G2-M cell cycle arrest and apoptosis in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of this compound, a novel histone deacetylase inhibitor, in human lung and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

SK-7041: A Technical Whitepaper on its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SK-7041 is a novel, synthetic histone deacetylase (HDAC) inhibitor that has demonstrated significant potential as an anti-cancer agent in preclinical studies. Structurally, it is a hybrid molecule derived from the hydroxamic acid of trichostatin A (TSA) and the pyridyl ring of MS-275. This design confers potent and selective inhibitory activity against Class I HDACs, particularly HDAC1 and HDAC2. In a range of human cancer cell lines, including lung, breast, gastric, pancreatic, and myeloid leukemia, this compound has been shown to induce cell cycle arrest, primarily at the G2/M and G1 phases, and promote apoptosis. Furthermore, in vivo studies using xenograft models have confirmed its anti-tumor efficacy. This document provides an in-depth technical overview of the discovery and preclinical development of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Introduction and Discovery

This compound emerged from a rational drug design approach aimed at creating a new class of synthetic hybrid HDAC inhibitors. By combining the structural features of two known HDAC inhibitors, trichostatin A and MS-275, researchers sought to develop a compound with enhanced potency and selectivity.[1] this compound is a hydroxamic acid-based compound, a feature common to many potent HDAC inhibitors that enables chelation of the zinc ion in the active site of the enzyme.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of Class I histone deacetylases, with a pronounced selectivity for HDAC1 and HDAC2.[2] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, which in turn leads to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[2][3]

This epigenetic reprogramming triggers several downstream cellular events, including:

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at both the G2/M and G1 phases in various cancer cell lines.[3][4] This is mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21 and the downregulation of cyclins like cyclin B1 and cyclin D1.[4]

-

Apoptosis: The compound induces programmed cell death through the activation of the intrinsic apoptotic pathway, characterized by the involvement of caspases.[2]

References

- 1. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling SK-7041: A Technical Guide to a Novel Histone Deacetylase Inhibitor and its Impact on Histone Acetylation

For Immediate Release

This technical guide provides an in-depth analysis of SK-7041, a novel synthetic histone deacetylase (HDAC) inhibitor, for researchers, scientists, and drug development professionals. This compound, a hybrid of trichostatin A and MS-275, demonstrates potent anti-tumor activity across a range of cancer cell lines by selectively targeting class I HDACs, leading to histone hyperacetylation and subsequent cell cycle arrest and apoptosis. This document details the quantitative data on its efficacy, comprehensive experimental protocols for its study, and visual representations of its mechanism of action.

Core Mechanism and Efficacy of this compound

This compound is a potent inhibitor of histone deacetylases with a primary selectivity for class I enzymes, particularly HDAC1 and HDAC2.[1][2] This inhibition leads to the time-dependent hyperacetylation of histones H3 and H4.[1][3] The primary anti-proliferative effects of this compound are attributed to the induction of apoptotic cell death, which is preceded by cell cycle arrest at the G2/M phase, and to a lesser extent, at the G1 phase.[3][4]

Quantitative Analysis of Anti-Proliferative Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity, often surpassing that of the well-known HDAC inhibitor, suberoylanilide hydroxamic acid (SAHA).[3]

| Cell Line | Cancer Type | IC50 (µM) after 72h | Reference |

| A549 | Lung Cancer | 0.43 ± 0.04 | [3] |

| NCI-H460 | Lung Cancer | 0.23 ± 0.01 | [3] |

| NCI-H358 | Lung Cancer | 0.28 ± 0.02 | [3] |

| MCF7 | Breast Cancer | 0.35 ± 0.02 | [3] |

| MDA-MB-231 | Breast Cancer | 0.38 ± 0.03 | [3] |

| SK-BR-3 | Breast Cancer | 0.31 ± 0.02 | [3] |

| KG-1 | Acute Myeloid Leukemia | ~0.5 | [2] |

| HL-60 | Acute Myeloid Leukemia | ~0.5 | [2] |

| HEL | Acute Myeloid Leukemia | ~0.5 | [2] |

| U937 | Acute Myeloid Leukemia | ~0.5 | [2] |

| ML-1 | Acute Myeloid Leukemia | ~0.5 | [2] |

| NHBE | Normal Human Bronchial Epithelial | 1.12 ± 0.08 | [3] |

Visualizing the Molecular Impact of this compound

The following diagrams illustrate the mechanism of action and experimental workflows associated with the study of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

In Vitro HDAC Inhibition Assay

-

Preparation of Nuclear Extracts: Nuclear extracts from cancer cell lines (e.g., SNU-16) are prepared to serve as a source of HDAC enzymes.

-

Assay Reaction: The assay is conducted by combining the nuclear extract with a fluorescently labeled HDAC substrate and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated for a specified period (e.g., 10 minutes at 25°C) to allow for enzymatic deacetylation.

-

Fluorescence Measurement: The HDAC activity is quantified by measuring the fluorescence of the reaction mixture. The degree of inhibition by this compound is determined by comparing the fluorescence in treated samples to untreated controls.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of this compound, SAHA, or a vehicle control (DMSO) and incubated for 72 hours.

-

MTT Addition: 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength to determine cell viability.

-

IC50 Calculation: The IC50 value is calculated as the drug concentration that inhibits cell growth by 50% compared to the vehicle-treated control.[3]

Western Blot Analysis for Histone Acetylation

-

Cell Treatment and Lysis: Cancer cells (e.g., A549, MDA-MB-231) are treated with this compound (e.g., 1 µM) for various time points (e.g., 3, 6, 9 hours).[3] Following treatment, cells are harvested, and histones are purified.

-

Protein Quantification: The concentration of the purified histones is determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of histone proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated histone H3 and acetylated histone H4. A primary antibody against total histone H3 or H4 is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Cells are treated with this compound (e.g., 1 µM) for various durations (e.g., 6, 12, 18, 24, 36 hours).[3] Both floating and adherent cells are collected.

-

Fixation: The collected cells are washed with PBS and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histograms.

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Cancer cells are treated with this compound at a specified concentration and for a defined period.

-

Harvesting and Washing: Cells are harvested and washed twice with cold PBS.

-

Staining: The cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified. In some studies, apoptosis is also confirmed by observing the activation of caspases (caspase-3, -7, -9) and the cleavage of PARP via Western blotting.[2]

Conclusion

This compound is a potent, class I-selective HDAC inhibitor with significant anti-tumor properties. Its mechanism of action, centered on the induction of histone hyperacetylation, leads to well-defined cellular outcomes of cell cycle arrest and apoptosis in a variety of cancer types. The data and protocols presented in this guide provide a comprehensive resource for the further investigation and potential development of this compound as a therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Overcoming nucleoside analog chemoresistance of pancreatic cancer: A therapeutic challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pancreatic cancer epigenetics: From the mechanism to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting histone deacetylases in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

SK-7041: A Potent and Selective Histone Deacetylase Inhibitor Targeting Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: SK-7041 is a novel, synthetic histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor activity in a variety of cancer cell lines. Structurally, it is a hybrid compound synthesized from the hydroxamic acid of Trichostatin A (TSA) and the pyridyl ring of MS-275. This design confers potent HDAC inhibitory activity at nanomolar concentrations.[1] this compound exhibits selectivity for class I HDACs, particularly HDAC1 and HDAC2, leading to the hyperacetylation of histones H3 and H4.[1][2] This epigenetic modification results in the induction of cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis in cancer cells.[3][4][5]

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of histone deacetylases 1 and 2. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, which results in a more open chromatin conformation, facilitating the transcription of various genes, including those involved in cell cycle regulation and apoptosis.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic and antiproliferative effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 0.35 |

| NCI-H23 | Lung Cancer | 0.36 |

| NCI-H1299 | Lung Cancer | 0.26 |

| MDA-MB-231 | Breast Cancer | 1.01 |

| MCF-7 | Breast Cancer | 0.41 |

| SK-BR-3 | Breast Cancer | 0.43 |

| SNU-16 | Gastric Cancer | Not explicitly quantified, but potent activity demonstrated |

| Panc-1 | Pancreatic Cancer | Potent activity demonstrated |

| AsPC-1 | Pancreatic Cancer | Potent activity demonstrated |

Note: The IC50 values are based on data from the publication "Antitumor activity of this compound, a novel histone deacetylase inhibitor, in human lung and breast cancer cells". The original publication should be consulted for specific experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized representation based on standard methodologies and the information available in the cited literature for assessing the cytotoxic effects of this compound.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the effect of this compound on the cell cycle distribution.

Materials:

-

Human cancer cell lines

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound or vehicle control for various time points (e.g., 6, 12, 24, 36 hours).

-

Harvest the cells by trypsinization, collect the supernatant containing floating cells, and combine them.

-

Wash the cells with ice-cold PBS and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol describes the general procedure for detecting apoptosis induced by this compound.

Materials:

-

Human cancer cell lines

-

This compound

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.

Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression levels affected by this compound.

Materials:

-

Human cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against acetylated-Histone H3, acetylated-Histone H4, p21, Cyclin B1, Mcl-1, Bcl-XL, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound for the desired time points.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Cancer Cells

Caption: Mechanism of this compound inducing G2/M arrest and apoptosis.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for in vitro evaluation of this compound.

Downstream Effects and Signaling Cascade

The inhibition of HDAC1 and HDAC2 by this compound initiates a cascade of molecular events that culminate in cell cycle arrest and apoptosis. Key downstream effects include:

-

Upregulation of p21 (WAF1/CIP1): The tumor suppressor protein p21 is a cyclin-dependent kinase (CDK) inhibitor. Its increased expression following this compound treatment leads to the inhibition of CDK1/Cyclin B1 complexes, which are essential for the G2/M transition, thereby causing cell cycle arrest at this phase.[4]

-

Downregulation of Cyclin B1: Cyclin B1 is a crucial regulatory protein for the G2/M transition. This compound treatment leads to a decrease in Cyclin B1 levels, further contributing to G2/M arrest.[4]

-

Downregulation of Anti-apoptotic Proteins: this compound has been shown to suppress the expression of the anti-apoptotic proteins Mcl-1 and Bcl-XL.[4] The reduction of these proteins lowers the threshold for apoptosis induction, making the cancer cells more susceptible to programmed cell death.

Conclusion

This compound is a potent and selective inhibitor of class I HDACs, specifically HDAC1 and HDAC2. Its ability to induce histone hyperacetylation, G2/M phase cell cycle arrest, and apoptosis in a variety of cancer cell lines highlights its potential as a promising anticancer therapeutic agent. The detailed mechanisms, involving the upregulation of p21 and downregulation of Cyclin B1, Mcl-1, and Bcl-XL, provide a solid foundation for its further preclinical and clinical development. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar HDAC inhibitors.

References

- 1. Histone Deacetylase Inhibitors: An Attractive Therapeutic Strategy Against Breast Cancer | Anticancer Research [ar.iiarjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Antitumor activity of this compound, a novel histone deacetylase inhibitor, in human lung and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor Activity of this compound, a Novel Histone Deacetylase Inhibitor, in Human Lung and Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

SK-7041: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-7041 is a novel synthetic hybrid histone deacetylase (HDAC) inhibitor, structurally derived from trichostatin A (TSA) and the pyridyl ring of MS-275.[1][2] Preclinical research has positioned this compound as a promising anti-cancer agent with potent activity against a range of human cancers.[1][3] This technical guide provides a comprehensive overview of the preclinical findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies based on available public data.

Core Mechanism of Action

This compound functions as a potent inhibitor of histone deacetylases (HDACs), with a pronounced selectivity for class I HDACs, specifically HDAC1 and HDAC2.[1][4] By inhibiting these enzymes, this compound disrupts the deacetylation of histone proteins, leading to the accumulation of acetylated histones H3 and H4.[1][5] This hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and leading to the reactivation of silenced tumor suppressor genes. The downstream effects include the induction of cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][6] While initially reported as a class I-selective inhibitor, some findings suggest it may act as a pan-HDAC inhibitor in certain contexts.[7]

Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of gene transcription through histone acetylation. By inhibiting HDAC1 and HDAC2, this compound promotes a state of histone hyperacetylation, which in turn modulates the expression of genes involved in critical cellular processes such as cell cycle progression and apoptosis.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

In Vitro HDAC Inhibition

| Compound | Target | IC50 (nM) | Source |

| This compound | Total HDAC | 172 | [5] |

In Vitro Anti-proliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Source |

| A549 | Lung | 0.48 | [5] |

| A549 | Lung | 0.26 - 1.01 (range) | [3] |

| NCI-H23 | Lung | 0.26 - 1.01 (range) | [3] |

| NCI-H1299 | Lung | 0.26 - 1.01 (range) | [3] |

| MCF-7 | Breast | 0.26 - 1.01 (range) | [3] |

| MDA-MB-231 | Breast | 0.26 - 1.01 (range) | [3] |

| SK-BR-3 | Breast | 0.26 - 1.01 (range) | [3] |

In Vivo Antitumor Efficacy

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Source |

| SNU-16 (Gastric) | This compound | 61.4 | [1] |

| A549 (Lung) | This compound | 49.5 | [1] |

Key Preclinical Findings

Cell Cycle Arrest

Treatment with this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[1][2][3] In human gastric cancer cells, this compound treatment led to an accumulation of cells in mitosis after 6 hours.[1][4] In lung and breast cancer cells, an increase in the G2/M phase population was observed, followed by an increase in the sub-G1 population, indicative of apoptosis.[2][3] Some studies also report G1 phase arrest.[2][5]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1][8] In human gastric cancer cells, an increase in apoptotic cells was observed after 12 hours of treatment through a mitochondrial and caspase-mediated pathway.[1][4] In pancreatic cancer cell lines, this compound induced apoptosis and suppressed the expression of anti-apoptotic proteins Mcl-1 and Bcl-XL.[8]

In Vivo Efficacy

In vivo studies using nude mice bearing human tumor xenografts have demonstrated the significant antitumor activity of this compound.[1] In a human gastric cancer xenograft model (SNU-16), this compound inhibited tumor growth by 61.4%.[1] In a human lung cancer xenograft model (A549), a 49.5% inhibition of tumor growth was observed.[1]

Radiosensitization

Preclinical studies have investigated the potential of this compound as a radiosensitizing agent.[9][10][11] In vivo studies with the RIF-1 cell line showed that this compound has a radiosensitizing effect, potentially synergistic with radiation.[9] The timing of administration appears to be crucial, with pre-irradiation exposure to this compound being more effective at enhancing radiation-induced cell lethality.[10][11]

Experimental Protocols

In Vitro HDAC Inhibition Assay

The inhibitory activity of this compound on HDAC enzymes was assessed using nuclear extracts from cancer cell lines (e.g., SNU-16).[1]

Caption: In Vitro HDAC Inhibition Assay Workflow.

Methodology:

-

Prepare nuclear extracts from the desired cancer cell line.

-

Incubate the nuclear extract with varying concentrations of this compound.

-

Add a fluorescently labeled HDAC substrate.

-

Measure the fluorescence using a luminescence spectrometer to determine the level of substrate deacetylation.

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the HDAC activity.[1]

Cell Viability (MTT) Assay

The anti-proliferative effects of this compound on various cancer cell lines were determined using the MTT assay.[3]

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[12]

Western Blotting for Histone Acetylation

The effect of this compound on histone acetylation was evaluated by Western blotting.[1][3]

Methodology:

-

Treat cancer cells with this compound for various time points.

-

Harvest the cells and extract total protein or nuclear proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for acetylated histone H3 and acetylated histone H4.

-

Use an antibody against total histone H3 or H4 as a loading control.

-

Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1]

Cell Cycle Analysis by Flow Cytometry

The impact of this compound on cell cycle distribution was analyzed using flow cytometry.[1][3]

Caption: Cell Cycle Analysis Workflow.

Methodology:

-

Treat cells with this compound for different durations.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]

In Vivo Tumor Xenograft Studies

The antitumor efficacy of this compound in vivo was evaluated using nude mouse xenograft models.[1][9]

Methodology:

-

Implant human cancer cells (e.g., SNU-16 or A549) subcutaneously into the flank of nude mice.[1]

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer this compound (e.g., intraperitoneally) or a vehicle control to the respective groups according to a defined dosing schedule.[9]

-

Measure the tumor volume at regular intervals using calipers.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis.

-

Calculate the percentage of tumor growth inhibition compared to the control group.[1]

Conclusion

The preclinical data for this compound strongly support its development as a novel anti-cancer therapeutic. Its selective inhibition of class I HDACs, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines, coupled with its demonstrated in vivo efficacy, highlights its potential. Further investigation into its clinical utility, both as a monotherapy and in combination with other anti-cancer agents such as radiation, is warranted.[1][9] This guide provides a foundational understanding of the preclinical profile of this compound for researchers and drug development professionals.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Histone Deacetylase Inhibitors: An Attractive Therapeutic Strategy Against Breast Cancer | Anticancer Research [ar.iiarjournals.org]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. ahajournals.org [ahajournals.org]

- 8. wjgnet.com [wjgnet.com]

- 9. In vivo Radiosensitization Effect of HDAC Inhibitor, this compound on RIF-1 Cell Line [e-roj.org]

- 10. Sequence-Dependent Radiosensitization of Histone Deacetylase Inhibitors Trichostatin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sequence-Dependent Radiosensitization of Histone Deacetylase Inhibitors Trichostatin A and this compound [e-crt.org]

- 12. oncotarget.com [oncotarget.com]

Methodological & Application

Application Notes and Protocols for SK-7041 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-7041 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1] By inhibiting these enzymes, this compound promotes the hyperacetylation of histones, leading to a more relaxed chromatin structure and altered gene expression. This modulation of gene expression can induce cell cycle arrest, apoptosis, and inhibit proliferation in various cancer cell lines, making this compound a compound of interest for cancer research and drug development. These application notes provide detailed protocols for the in vitro use of this compound in cell culture settings.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of HDAC1 and HDAC2. This inhibition leads to an accumulation of acetylated histones H3 and H4, which alters chromatin structure and reactivates the expression of tumor suppressor genes while repressing the expression of genes involved in cell proliferation and survival. The downstream effects include the induction of p21, leading to cell cycle arrest, and the modulation of Bcl-2 family proteins, culminating in apoptosis.[2]

References

Application Notes and Protocols for SK-7041 In Vivo Dosing in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of SK-7041, a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1][2][3] The following protocols are based on published preclinical studies and are intended to guide researchers in designing and executing in vivo experiments using this compound in mouse models of cancer and cardiac hypertrophy.

Mechanism of Action

This compound is a synthetic hybrid HDAC inhibitor that induces hyperacetylation of histones H3 and H4.[1] This epigenetic modification leads to the transcription of genes involved in cell cycle regulation and apoptosis. In cancer cells, this compound has been shown to cause G2/M phase cell cycle arrest and induce apoptosis through a caspase-mediated pathway.[1][4][5] In cardiac hypertrophy models, inhibition of class I HDACs by this compound has been demonstrated to prevent and even reverse cardiac hypertrophy.[2]

Signaling Pathway

The primary signaling pathway affected by this compound is the histone acetylation pathway, which plays a crucial role in gene expression regulation.

Caption: this compound inhibits HDAC1/HDAC2, leading to histone hyperacetylation and downstream effects.

In Vivo Dosing Data

The following table summarizes the in vivo dosing parameters for this compound from published studies.

| Model Type | Mouse Strain | Cell Line/Inducer | Dose | Route of Administration | Dosing Schedule | Vehicle | Tumor Growth Inhibition / Effect | Reference |

| Human Gastric Cancer Xenograft | Nude Mice | SNU-16 | Maximum Tolerated Dose (MTD) | Intraperitoneal (i.p.) | 5 times a week for 2 successive weeks | DMSO | 61.4% | [1] |

| Human Lung Cancer Xenograft | Nude Mice | A549 | Maximum Tolerated Dose (MTD) | Intraperitoneal (i.p.) | 5 times a week for 2 successive weeks | DMSO | 49.5% | [1] |

| Cardiac Hypertrophy | Mice | Angiotensin II or Aortic Banding | 30 mg/kg/day | Intraperitoneal (i.p.) | 5 times a week for 2 weeks | DMSO | Significantly reduced cardiac hypertrophy | [2] |

Experimental Protocols

Human Cancer Xenograft Model

This protocol is adapted from studies on human gastric and lung cancer xenografts in nude mice.[1]

Materials:

-

This compound

-

Vehicle (e.g., DMSO)

-

Human cancer cells (e.g., SNU-16 or A549)

-

Nude mice (athymic)

-

Sterile PBS

-

Matrigel (optional)

-

Calipers

-

Syringes and needles for injection

Experimental Workflow:

Caption: Workflow for in vivo efficacy testing of this compound in a xenograft mouse model.

Procedure:

-

Cell Culture: Culture human cancer cells (e.g., SNU-16, A549) under standard conditions.

-

Cell Preparation: Harvest cells and resuspend in sterile PBS, optionally with Matrigel, to the desired concentration.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each nude mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and vehicle control groups (n=5 per group is a common practice).[1]

-

Drug Preparation and Administration:

-

Dissolve this compound in the chosen vehicle (e.g., DMSO).

-

Administer this compound or vehicle alone via intraperitoneal (i.p.) injection.

-

The dosing schedule is typically five times a week for two consecutive weeks.[1]

-

-

Monitoring:

-

Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume using the formula: V = 0.5 x (length x width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting for histone acetylation).

Cardiac Hypertrophy Model

This protocol is based on a study investigating the effect of this compound on cardiac hypertrophy induced by angiotensin II infusion or aortic banding.[2]

Materials:

-

This compound

-

Vehicle (e.g., DMSO)

-

Mice

-

Angiotensin II or surgical instruments for aortic banding

-

Echocardiography equipment

-

Histology supplies

Experimental Workflow:

Caption: Workflow for evaluating this compound in a mouse model of cardiac hypertrophy.

Procedure:

-

Induction of Cardiac Hypertrophy:

-

Angiotensin II Infusion: Implant osmotic minipumps for continuous infusion of angiotensin II.

-

Aortic Banding (AB): Perform surgery to constrict the transverse aorta.

-

-

Randomization: Divide the animals into treatment and control groups.

-

Drug Administration:

-

Monitoring:

-

Perform echocardiography to assess cardiac dimensions and function.

-

-

Endpoint Analysis:

-

Measure heart weight and body weight to determine the heart weight to body weight ratio.

-

Perform histological analysis to assess cardiomyocyte size and fibrosis.

-

Conduct gene expression analysis for markers of hypertrophy (e.g., atrial natriuretic factor, β-myosin heavy chain).[2]

Important Considerations

-

Maximum Tolerated Dose (MTD): It is crucial to determine the MTD of this compound in the specific mouse strain being used before initiating efficacy studies.[1]

-

Vehicle Selection: DMSO is a common vehicle for this compound, but its potential effects should be controlled for in the vehicle-treated group.[1][2]

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.

-

Data Interpretation: Correlate in vivo findings with in vitro data on the compound's activity and mechanism of action.

References

SK-7041 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of the histone deacetylase (HDAC) inhibitor SK-7041 and protocols for its use in research settings.

Introduction to this compound

This compound is a potent inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. By inhibiting these enzymes, this compound leads to the hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression. This activity results in the induction of cell cycle arrest, apoptosis, and the inhibition of tumor cell proliferation, making this compound a compound of interest in cancer research. In vitro studies have shown its efficacy in various cancer cell lines, including lung and breast cancer.

Solubility of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |

| Ethanol | Information not available | |

| Water | Information not available | Likely to have low aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | Information not available | Solubility is expected to be low; kinetic solubility should be determined. |

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (Molecular Weight: 339.39 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.39 mg of this compound.

-

Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.

Protocol for Determination of Kinetic Solubility in Aqueous Buffer

This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.4) using a turbidimetric method.[1]

Materials:

-

10 mM this compound stock solution in DMSO

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

96-well clear-bottom plate

-

Multichannel pipette

-

Plate reader capable of measuring absorbance

Procedure:

-

Prepare Serial Dilutions: Create a serial dilution of the 10 mM this compound stock solution in DMSO.

-

Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the desired aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration (in this example, 2%).

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.

-

Visual Inspection: Visually inspect each well for any signs of precipitation.

-

Turbidity Measurement: Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation.

-

Determine Kinetic Solubility: The highest concentration that remains clear (i.e., does not show a significant increase in absorbance compared to the buffer-only control) is the approximate kinetic solubility of this compound under these conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Class I HDAC Inhibition by this compound

This compound, as a class I HDAC inhibitor, influences key cellular processes that regulate cell fate. The diagram below illustrates the general mechanism of action leading to cell cycle arrest and apoptosis.

Caption: Mechanism of this compound as a Class I HDAC inhibitor.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the kinetic solubility of this compound.

References

Application Notes and Protocols for Preparing SK-7041 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of SK-7041, a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1] Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and integrity of experimental results in research and drug development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of stock solutions and for a comprehensive understanding of the compound's characteristics.

| Property | Value |

| Molecular Formula | C₁₉H₂₁N₃O₃ |

| Molecular Weight | 339.39 g/mol [1] |

| CAS Number | 617690-98-9[1] |

| Appearance | Solid powder |

| Purity | >98% (or as specified by the supplier) |

| Primary Target | HDAC1 and HDAC2[1] |

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is imperative to use high-purity solvents and adhere to sterile techniques to prevent contamination.

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade, newly opened

-

Sterile, amber or light-blocking microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, nuclease-free tips

-

Vortex mixer

-

Ultrasonic bath

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

-

Handle the this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Wear appropriate PPE at all times during handling and preparation.

-

Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information regarding handling, storage, and disposal.

Step-by-Step Procedure

-

Equilibrate this compound : Allow the vial of this compound powder to reach room temperature before opening. This prevents the condensation of atmospheric moisture, which can affect the compound's stability and accurate weighing.

-

Weigh the Compound : In a chemical fume hood, accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.39 mg of this compound. Calculation: 339.39 g/mol * 0.010 mol/L * 0.001 L = 0.00339 g = 3.39 mg

-

Solvent Addition : Add the appropriate volume of anhydrous DMSO to the weighed this compound powder to achieve the desired 10 mM concentration. For 3.39 mg of this compound, add 1 mL of DMSO.

-

Dissolution :

-

Tightly cap the vial and vortex the solution for 30-60 seconds to facilitate initial mixing.

-

To ensure complete dissolution, place the vial in an ultrasonic bath for 5-10 minutes. Intermittent vortexing during sonication can aid this process.

-

Visually inspect the solution to confirm that no particulates are present and the solution is clear.

-

-

Aliquoting and Labeling : To minimize freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound stock solutions.

-

Powder : The solid form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1]

-

Stock Solution : this compound stock solutions in DMSO should be stored at -80°C for up to one year.[1] When stored at -20°C, it is recommended to use the solution within one month.

-

Light Protection : this compound should be protected from light. Always use amber or light-blocking vials for storage to prevent photodegradation.

Experimental Workflow Diagram

Caption: Workflow for the preparation of this compound stock solution.

Signaling Pathway Context

This compound is an inhibitor of HDAC1 and HDAC2, which are key enzymes in the regulation of gene expression. These enzymes remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, resulting in a more open chromatin structure and the activation of gene expression. This mechanism is central to its potential therapeutic effects in various diseases, including cancer.

Caption: Simplified signaling pathway of this compound as an HDAC inhibitor.

References

Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Induced by SK-7041

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-7041 is a novel synthetic inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins.[1][2][3] The acetylation status of histones is a key epigenetic mechanism controlling chromatin structure and gene transcription.[2][3] Inhibition of HDACs by this compound leads to an accumulation of acetylated histones (hyperacetylation), which results in a more relaxed chromatin structure, facilitating gene expression.[1][2] This modulation of gene expression can induce various cellular responses, including cell cycle arrest and apoptosis, making HDAC inhibitors like this compound promising therapeutic agents for diseases such as cancer.[1][4]

These application notes provide a detailed protocol for the detection of histone H3 and H4 hyperacetylation in cell lines treated with this compound using the Western blot technique. This compound has been shown to be a potent inducer of histone hyperacetylation and is more cytotoxic than suberoylanilide hydroxamic acid (SAHA) in some cancer cells.[1] It primarily targets Class I HDACs, specifically HDAC1 and HDAC2.[2][3]

Principle of the Assay

Western blotting is a widely used technique to detect specific proteins in a sample.[5] In this context, it is used to identify and quantify the increase in acetylated histones following treatment of cells with this compound. The workflow involves treating cells with this compound, extracting nuclear proteins, separating them by size using SDS-PAGE, transferring the proteins to a membrane, and then probing with antibodies specific for acetylated histones (e.g., acetyl-Histone H3 and acetyl-Histone H4). A total histone antibody (e.g., anti-Histone H3) is used as a loading control to normalize the results.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for the Western blot protocol.

Caption: Mechanism of Action of this compound.

Caption: Western Blot Workflow for Histone Acetylation.

Materials and Reagents

-

Cell Lines: Human lung (e.g., A549), breast (e.g., MCF-7), or acute myeloid leukemia (e.g., KG-1, HL-60) cancer cell lines.[1][2]

-

This compound: Prepare a stock solution in DMSO.

-

Reagents for Cell Culture: Appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.

-

Reagents for Histone Extraction:

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Histone Extraction Buffer

-

0.4 N Sulfuric Acid (H₂SO₄)

-

Trichloroacetic acid (TCA)

-

Acetone

-

-

Reagents for Western Blotting:

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones)[6][8]

-

Transfer buffer

-

Tris-buffered saline with Tween 20 (TBST)

-

Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST[5][6]

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence (ECL) detection reagent

-

Recommended Primary Antibodies

| Target | Host | Dilution | Supplier (Example) |

| Acetyl-Histone H3 (Lys9/Lys14) | Rabbit | 1:1000 - 1:2000 | Millipore (#06-599) |

| Acetyl-Histone H4 | Rabbit | 1:1000 - 1:2000 | Millipore (#06-866) |

| Total Histone H3 | Rabbit | 1:5000 - 1:10000 | Abcam (ab1791) |

| β-Actin (as a cytoplasmic loading control if using whole-cell lysates) | Mouse | 1:5000 | Sigma-Aldrich (A5441) |

Experimental Protocol

Cell Culture and Treatment with this compound

-

Seed the chosen cancer cell line in appropriate culture dishes and allow them to attach and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) for different time points (e.g., 6, 12, 24 hours). A vehicle control (DMSO) should be run in parallel. The final concentration of DMSO should not exceed 0.1%.

-

Note: Previous studies have shown IC50 values around 0.5 µM after 72 hours of incubation in AML cell lines.[2]

-

Histone Extraction (Acid Extraction Method)[6]

-

After treatment, wash the cells twice with ice-cold PBS.

-

Scrape the cells in 1 ml of ice-cold PBS and transfer to a microcentrifuge tube.

-

Centrifuge at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in 1 ml of Histone Extraction Buffer and incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant (cytoplasmic fraction) for other analyses if needed, and resuspend the pellet (nuclear fraction) in 400 µl of 0.4 N H₂SO₄.

-

Incubate on a rotator overnight at 4°C.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant containing histones to a new tube and add TCA to a final concentration of 20%.

-

Incubate on ice for at least 1 hour to precipitate the histones.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Wash the pellet twice with ice-cold acetone. Air-dry the pellet.

-

Resuspend the histone pellet in an appropriate volume of sterile water.

SDS-PAGE and Western Blotting

-

Determine the protein concentration of the histone extracts using a BCA protein assay kit according to the manufacturer's instructions.

-

Prepare protein samples by mixing 15-20 µg of histone extract with 4X Laemmli sample buffer.[6]

-

Boil the samples at 95-100°C for 5 minutes.

-

Load the samples onto a 15% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.[6]

-

Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.[6]

-

Stain the membrane with Ponceau S to verify transfer efficiency.

Immunoblotting

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

-

Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, and anti-total H3) diluted in blocking buffer overnight at 4°C with gentle agitation.[6]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Develop the blot using an ECL chemiluminescent substrate and capture the signal using an imaging system.

Data Presentation and Analysis

The intensity of the bands corresponding to acetylated histones and total histones should be quantified using densitometry software. The level of acetylated histone is then normalized to the level of total histone H3 to account for any variations in loading. The results can be presented as fold change relative to the vehicle-treated control.

Example Quantitative Data Summary

| Treatment | Concentration (µM) | Time (h) | Acetyl-H3 / Total H3 (Fold Change) | Acetyl-H4 / Total H3 (Fold Change) |

| Vehicle (DMSO) | - | 24 | 1.0 | 1.0 |

| This compound | 0.5 | 24 | Data | Data |

| This compound | 1.0 | 24 | Data | Data |

| This compound | 2.0 | 24 | Data | Data |

| This compound | 1.0 | 6 | Data | Data |

| This compound | 1.0 | 12 | Data | Data |

| This compound | 1.0 | 24 | Data | Data |

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak or no signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |

| Inefficient antibody binding | Optimize primary and secondary antibody concentrations. | |

| Inactive ECL reagent | Use fresh ECL reagent. | |

| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |

| Antibody concentration too high | Decrease the concentration of primary or secondary antibodies. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Diffuse histone bands | Poor gel resolution | Use a higher percentage gel (15-18%) or a gradient gel. Run the gel at a lower voltage for a longer time. |

| Protein degradation | Keep samples on ice and use protease inhibitors during extraction. |

Conclusion

This protocol provides a detailed framework for assessing the impact of the HDAC inhibitor this compound on histone acetylation in cultured cells. By following this Western blot procedure, researchers can effectively demonstrate the mechanism of action of this compound and determine its optimal concentration and treatment duration for inducing histone hyperacetylation in their specific cellular models. This information is crucial for the preclinical evaluation of this compound as a potential therapeutic agent. Careful optimization of the protocol for specific cell lines and experimental conditions is recommended to ensure reproducible and reliable results.

References

- 1. Antitumor activity of this compound, a novel histone deacetylase inhibitor, in human lung and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. ashpublications.org [ashpublications.org]

- 4. This compound, a new histone deacetylase inhibitor, induces G2-M cell cycle arrest and apoptosis in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone western blot protocol | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

Application Notes and Protocols for Cell Viability Assay with SK-7041 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-7041 is a novel synthetic histone deacetylase (HDAC) inhibitor with potent antitumor activity.[1][2][3] As a hybrid of trichostatin A and MS-275, it exhibits greater cytotoxic effects than established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) in various cancer cell lines.[1][2] this compound selectively inhibits Class I HDACs, specifically HDAC1 and HDAC2, at nanomolar concentrations.[4] This inhibition leads to histone hyperacetylation, resulting in the induction of p21, cell cycle arrest primarily at the G2/M phase, and ultimately, apoptotic cell death.[1][2][3] These application notes provide detailed protocols for assessing the effects of this compound on cell viability using the MTT and Trypan Blue exclusion assays.

Data Presentation

The anti-proliferative effects of this compound have been quantified across various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating the potent cytotoxic activity of this compound.

| Cell Line | Cancer Type | IC50 of this compound (µM) | IC50 of SAHA (µM) |

| A549 | Lung Cancer | 0.23 | 1.88 |

| NCI-H460 | Lung Cancer | 0.28 | 1.95 |

| NCI-H358 | Lung Cancer | 0.31 | 1.58 |

| SK-BR-3 | Breast Cancer | 0.25 | 2.13 |

| MCF-7 | Breast Cancer | 0.33 | 2.50 |

| MDA-MB-231 | Breast Cancer | 0.28 | 1.83 |

| NHBE | Normal Human Bronchial Epithelial | >5.0 | >5.0 |

Data extracted from Antitumor Activity of this compound, a Novel Histone Deacetylase Inhibitor, in Human Lung and Breast Cancer Cells.[1]

Signaling Pathway of this compound

This compound, as a Class I HDAC inhibitor, modulates gene expression by increasing histone acetylation. This leads to the transcription of tumor suppressor genes and other proteins involved in cell cycle regulation and apoptosis.

Experimental Workflow for Cell Viability Assays

The following diagram outlines the general workflow for assessing the effect of this compound on cell viability.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

-